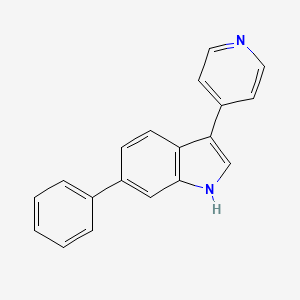

6-phenyl-3-(pyridin-4-yl)-1H-indole

Description

Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

Indole and its derivatives are fundamental components in the landscape of organic and medicinal chemistry, recognized for their wide-ranging applications and presence in numerous biologically active molecules.

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, and the indole nucleus is a prime example of such a structure. nih.govchemsrc.com Its unique electronic properties and the ability of its nitrogen atom to act as both a hydrogen bond donor and acceptor contribute to its versatility in interacting with various enzymes and receptors. mdpi.com This has led to the development of a multitude of indole-containing drugs with diverse therapeutic applications. nih.govnih.gov

A vast number of synthetic and naturally occurring compounds containing the indole moiety have been identified with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.commdpi.com The structural flexibility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. nih.gov

The indole scaffold is a common motif in a wide range of natural products, most notably the essential amino acid tryptophan. chemicalbook.com Tryptophan serves as a biosynthetic precursor to many important biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. chemicalbook.com Alkaloids, a large group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, frequently feature an indole core. mdpi.com

In the realm of synthetic chemistry, the development of novel methods for indole synthesis has been a continuous area of research, driven by the desire to create new derivatives with enhanced or novel biological activities. chemsynthesis.comuni.lu The Fischer indole synthesis is a classic and widely used method for preparing indoles. nih.gov

Importance of Pyridine (B92270) Derivatives in Chemical and Biological Systems

Pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, is another cornerstone of modern chemistry, with its derivatives finding applications in pharmaceuticals, agrochemicals, and materials science. nist.govcapes.gov.br

The pyridine ring is a common structural feature in a significant number of pharmaceutical agents. acs.org Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated to form a pyridinium (B92312) salt, which can enhance water solubility. The electronic properties of the pyridine ring can also influence the metabolic stability and bioavailability of a drug molecule. acs.org Many pyridine-containing drugs have been developed, including those with antimicrobial, antiviral, and anticancer activities.

Beyond its biological significance, the pyridine moiety plays a crucial role in the development of advanced materials. The lone pair of electrons on the nitrogen atom allows pyridine and its derivatives to act as ligands for metal ions, leading to the formation of coordination complexes with diverse applications in catalysis and materials science. Pyridine-containing polymers and organic light-emitting diodes (OLEDs) have also been the subject of research. The ability of the pyridine ring to participate in non-covalent interactions, such as hydrogen bonding and pi-stacking, is also important for the design of functional materials.

Rationale for Comprehensive Research on 6-phenyl-3-(pyridin-4-yl)-1H-indole

Detailed research on the specific compound this compound is warranted due to the promising biological activities associated with both the indole and pyridine scaffolds. The combination of a phenyl group at the 6-position and a pyridin-4-yl group at the 3-position of the indole ring creates a unique three-dimensional structure that could lead to novel interactions with biological targets.

It is important to note that a comprehensive search of publicly available scientific literature and chemical databases did not yield specific research findings, synthesis methods, or detailed properties for the exact compound this compound. The following table provides general information about the constituent scaffolds.

| Scaffold | Molecular Formula | General Properties |

| Indole | C₈H₇N | Aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring. mdpi.com |

| Pyridine | C₅H₅N | Basic heterocyclic organic compound. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. |

While direct experimental data for this compound is not available, the established importance of its parent structures strongly suggests that this compound and its derivatives could be valuable targets for future research in medicinal chemistry and materials science. The exploration of its synthesis and biological evaluation could unveil new therapeutic agents or functional materials.

Synergistic Effects of Indole and Pyridine Moieties in Conjugated Systems

The conjugation of indole and pyridine rings within a single molecule gives rise to synergistic effects stemming from their distinct electronic properties. The indole moiety is an electron-rich aromatic system, while the pyridine ring is electron-deficient. This electronic dichotomy facilitates intramolecular charge transfer (ICT) interactions, which can significantly influence the molecule's photophysical and electronic properties.

This synergistic interplay is a key driver in the development of novel materials and compounds. For instance, the combination of these two heterocyclic systems has been explored for the creation of new catalysts and biologically active agents. researchgate.net The inherent properties of each moiety are enhanced through their conjugation, leading to unique chemical behaviors that are not present in the individual components.

Unique Substitution Pattern of this compound for Targeted Research

The specific substitution pattern of this compound is crucial in defining its potential applications. The position of substituents on the indole scaffold is known to play a significant role in determining the biological activity of the resulting molecule. nih.gov

Substitution at Position 3: The C3 position of the indole ring is the most nucleophilic and is a common site for substitution. nih.gov The placement of the pyridin-4-yl group at this position directly influences the electronic and steric properties of the molecule, which is a key consideration in the design of compounds for specific biological targets.

Substitution at Position 6: The introduction of a phenyl group at the 6-position of the indole ring can modulate the molecule's lipophilicity and steric bulk. This can affect how the molecule interacts with biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties. Research on other indole derivatives has shown that substitutions on the benzene ring portion of the indole scaffold can significantly impact their therapeutic potential. researchgate.net

The unique arrangement of these substituents in this compound makes it a valuable scaffold for targeted research, particularly in medicinal chemistry and materials science, where precise molecular architectures are required to achieve desired functions.

Structure

3D Structure

Properties

Molecular Formula |

C19H14N2 |

|---|---|

Molecular Weight |

270.3 g/mol |

IUPAC Name |

6-phenyl-3-pyridin-4-yl-1H-indole |

InChI |

InChI=1S/C19H14N2/c1-2-4-14(5-3-1)16-6-7-17-18(13-21-19(17)12-16)15-8-10-20-11-9-15/h1-13,21H |

InChI Key |

QPUYBWAAFGEKSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=CN3)C4=CC=NC=C4 |

Origin of Product |

United States |

Electronic Structure, Spectroscopic Signatures, and Photophysical Phenomena of 6 Phenyl 3 Pyridin 4 Yl 1h Indole

Photophysical Mechanisms and Pathways in Indole-Pyridine Systems

Intramolecular Charge Transfer (ICT) States

The electronic architecture of 6-phenyl-3-(pyridin-4-yl)-1H-indole, which connects an electron-donating indole (B1671886) unit with an electron-accepting pyridyl group, facilitates the formation of intramolecular charge transfer (ICT) states upon photoexcitation. In such donor-π-acceptor molecules, the absorption of a photon can promote an electron from a molecular orbital predominantly located on the donor (indole) to one centered on the acceptor (pyridine). This charge redistribution results in a highly polar excited state, often referred to as a twisted intramolecular charge-transfer (TICT) state if accompanied by a significant conformational change, such as the rotation around the bond linking the donor and acceptor moieties.

The formation of an ICT state is a critical process that profoundly influences the fluorescence properties of the molecule, including the emission wavelength and quantum yield. acs.org In polar solvents, the highly polar ICT state is stabilized, which often leads to a large Stokes shift and can provide a deactivation pathway that competes with fluorescence, thereby affecting the emission intensity. The efficiency of this charge transfer is dependent on the electronic coupling between the donor and acceptor groups and the surrounding environment.

Spectroscopic Investigations for Elucidating Photophysical Behavior

To fully understand the excited-state dynamics of this compound, a suite of spectroscopic techniques has been employed. These methods provide detailed insights into the electronic transitions, emission properties, and the influence of the local environment on the molecule's photophysics.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental tool for probing the electronic transitions from the ground state to various excited states. The absorption spectrum of a molecule like this compound typically displays bands corresponding to π → π* and n → π* transitions. For indole derivatives, characteristic absorption bands are often observed in the 240-300 nm region, which can be sensitive to substitution and the solvent environment. The presence of both phenyl and pyridyl substituents on the indole core would be expected to produce a complex spectrum resulting from the overlap of transitions associated with each chromophoric unit. The lowest energy absorption band is often associated with the transition to the first excited singlet state (S1) and can exhibit characteristics of a charge-transfer transition.

Fluorescence Emission Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy provides information about the deactivation of the first excited singlet state (S1) back to the ground state (S0). The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process. For donor-acceptor systems like this compound, the quantum yield can be highly sensitive to the solvent polarity. In nonpolar solvents, a locally excited (LE) state may be the primary emitting species, often resulting in a higher quantum yield. In contrast, in polar solvents, the stabilization of the ICT state can open up non-radiative decay channels, leading to a reduction in the fluorescence quantum yield.

Solvatochromism and pH Sensitivity of Photophysical Properties

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced for molecules that exhibit a significant change in dipole moment upon excitation, such as those forming ICT states. For this compound, an increase in solvent polarity is expected to stabilize the polar ICT excited state more than the less polar ground state, leading to a red shift (bathochromic shift) in the fluorescence emission spectrum. nih.govresearchgate.net This positive solvatochromism is a hallmark of ICT character. mdpi.com

Furthermore, the presence of the basic nitrogen atom in the pyridine (B92270) ring and the acidic N-H proton on the indole ring imparts pH sensitivity to the molecule's photophysical properties. nih.gov Protonation of the pyridine nitrogen in acidic conditions would increase its electron-accepting ability, potentially enhancing the ICT character and causing a shift in the absorption and emission spectra. Conversely, deprotonation of the indole N-H in basic media would increase its electron-donating strength, which would also modulate the photophysical properties. nih.gov This dual sensitivity makes such compounds potential candidates for pH sensors. rsc.orgresearchgate.net

Interactive Data Table: Hypothetical Solvatochromic Data Below is a hypothetical representation of how the absorption and emission maxima of this compound might vary with solvent polarity.

| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| Hexane | 31.0 | 320 | 380 | 5482 |

| Toluene | 33.9 | 322 | 395 | 6398 |

| Dichloromethane | 41.1 | 325 | 430 | 8584 |

| Acetonitrile | 46.0 | 328 | 470 | 11094 |

| Methanol | 55.5 | 330 | 490 | 12121 |

Time-Resolved Fluorescence and Transient Absorption Studies

While steady-state spectroscopy provides a time-averaged view, time-resolved techniques are essential for unraveling the dynamics of the excited states. Time-resolved fluorescence spectroscopy can measure the lifetime of the excited state, providing information on the rates of radiative and non-radiative decay processes. For a system with multiple excited states (e.g., LE and ICT), multi-exponential decay kinetics are often observed.

Femtosecond transient absorption spectroscopy is a powerful technique that allows for the direct observation of the evolution of excited states. nih.gov By monitoring the absorption of a probe pulse after excitation with a pump pulse, one can track the formation and decay of different transient species, such as the initially formed LE state and its conversion to the ICT state. This provides direct evidence for the ICT process and allows for the determination of the timescale on which it occurs. nih.gov

Intermolecular and Intramolecular Hydrogen Bonding Effects on Photophysics

Hydrogen bonding can significantly influence the photophysical properties of molecules containing hydrogen bond donor (indole N-H) and acceptor (pyridine nitrogen) sites. nih.gov Intramolecular hydrogen bonding is not expected in the ground state of this compound due to the geometry of the molecule. However, intermolecular hydrogen bonding with protic solvents (e.g., alcohols, water) can have a profound effect. researchgate.net

Hydrogen bonding of a protic solvent to the pyridine nitrogen can increase its electron-withdrawing character, similar to protonation, thereby favoring the ICT process. Conversely, a protic solvent acting as a hydrogen bond acceptor for the indole N-H can enhance its electron-donating ability. Both interactions can lead to shifts in the absorption and emission spectra and changes in the fluorescence quantum yield. nih.gov In some cases, specific hydrogen-bonding interactions can provide an efficient non-radiative decay pathway, leading to fluorescence quenching.

Self-Assembly and Aggregation-Induced Emission (AIE)

The phenomenon of aggregation-induced emission (AIE) describes the process where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. magtech.com.cnrsc.org This behavior is contrary to the more common aggregation-caused quenching (ACQ) observed in many traditional fluorophores. semanticscholar.org The molecular structure of this compound, featuring rotatable phenyl and pyridyl groups attached to the indole core, suggests a potential for AIE activity.

In dilute solutions, the intramolecular rotation of the phenyl and pyridyl rings can serve as a non-radiative decay pathway for the excited state, leading to low fluorescence quantum yields. However, in an aggregated state, these intramolecular rotations are restricted. This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in enhanced fluorescence emission. researchgate.net

The self-assembly of such molecules into well-defined nanostructures is a key aspect of AIE. semanticscholar.org While the non-planar topology of many AIE-active compounds, known as AIEgens, can make self-assembly challenging, various intermolecular interactions can drive this process. semanticscholar.org For this compound, potential driving forces for self-assembly include π-π stacking interactions between the aromatic rings and hydrogen bonding involving the indole N-H group. The formation of ordered aggregates can further enhance the emission properties.

Interactive Data Table: Potential AIE Properties

Below is a hypothetical representation of how the AIE properties of this compound might be characterized. The values are illustrative and based on typical observations for AIE-active compounds.

| Solvent System (e.g., THF/Water) | Water Fraction (%) | Aggregation State | Fluorescence Intensity (a.u.) | Emission Maximum (nm) |

| THF | 0 | Dissolved | Low | ~450 |

| THF/Water | 50 | Partial Aggregation | Medium | ~470 |

| THF/Water | 90 | Aggregated | High | ~485 |

Structure Activity Relationship Sar and Computational Design of 6 Phenyl 3 Pyridin 4 Yl 1h Indole Analogs

Rational Design Principles for Modulating Biological Activity within Indole-Pyridine Scaffolds

The rational design of bioactive molecules is a cornerstone of modern drug discovery, aiming to move beyond serendipitous findings to a more directed approach. mdpi.com For scaffolds combining indole (B1671886) and pyridine (B92270) rings, this process involves a deep understanding of how their structural and electronic properties influence interactions with biological targets. mdpi.comnih.gov The indole nucleus, a common motif in bioactive compounds, can be strategically fused with a pyridine ring to create novel heterocyclic systems with diverse pharmacological potential. acs.orgnih.gov

Key principles in the rational design of indole-pyridine scaffolds include:

Target-Oriented Design : The design process often begins with a specific biological target. Computational methods, such as molecular docking, are employed to predict how different analogs of the indole-pyridine scaffold will bind to the target's active site. nih.gov This allows for the prioritization of modifications that are most likely to enhance binding affinity and, consequently, biological activity.

Bioisosteric Replacement : The substitution of one chemical group with another that has similar physical or chemical properties (a bioisostere) is a common strategy. chemrxiv.org For instance, replacing a hydrogen atom with a fluorine atom can alter the electronic properties and metabolic stability of the molecule without drastically changing its size. chemrxiv.org Similarly, the pyridine ring itself can act as a bioisostere for a benzene (B151609) ring, offering the advantage of a nitrogen atom that can act as a hydrogen bond acceptor and alter physicochemical properties like basicity and lipophilicity. nih.gov

Conformational Restriction : By introducing structural constraints, the flexibility of the molecule can be reduced. This can lock the molecule into a bioactive conformation, improving its affinity for the target and potentially increasing its specificity. A strategy of conformational restriction was used in the design of indole-based acs.orgrsc.orgbenthamscience.comtriazolo[4,3-a]pyridine derivatives as microtubulin polymerization inhibitors. nih.gov

Modulation of Physicochemical Properties : Properties such as lipophilicity, solubility, and pKa are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Rational design aims to optimize these properties to ensure the compound can reach its target in sufficient concentrations. researchgate.net

Polypharmacology : In some cases, the goal is to design compounds that interact with multiple targets, which can be advantageous for treating complex diseases. The design of norfloxacin (B1679917) hydroxamic acid derivatives explored creating molecules with multiple pharmacophores to interact with additional targets beyond DNA gyrase and topoisomerase IV. rsc.org

Through the iterative process of design, synthesis, and biological evaluation, guided by these principles, researchers can systematically refine the indole-pyridine scaffold to develop potent and selective therapeutic agents. mdpi.comnih.gov

Systematic Variation of Substituents on Indole (N1-H, C6) and Pyridine (C4) Moieties

The N1-H group of the indole ring is a crucial functional group that can participate in hydrogen bonding, acting as a hydrogen bond donor. rsc.org This interaction is often vital for the binding of indole-containing compounds to their biological targets. rsc.org Theoretical studies have shown that the pyrrole (B145914) part of the indole ring is the preferred site for hydrogen bonding with proton acceptors. nih.gov

Substitution at the N1 position of the indole ring can have a significant impact on its hydrogen bonding capabilities and potential for proton transfer. For example, N-methylation of indoles is a common modification. niscair.res.in This substitution eliminates the hydrogen bond donating ability of the N1-H group, which can be used to probe the importance of this interaction for biological activity. If N-methylation leads to a loss of activity, it suggests that the N1-H hydrogen bond is critical. Conversely, if activity is retained or enhanced, it may indicate that this interaction is not essential or that other factors, such as improved membrane permeability due to the masking of the polar N-H group, are more important.

In the context of 6-phenyl-3-(pyridin-4-yl)-1H-indole, the N1-H group can form intermolecular hydrogen bonds. The presence of a nearby pyridine nitrogen, a potential hydrogen bond acceptor, also raises the possibility of intramolecular hydrogen bonding, which could influence the compound's conformation and electronic properties. nih.govsemanticscholar.org The acidity of the N1-H proton can be influenced by substituents on the indole and phenyl rings, which in turn affects the strength of the hydrogen bonds it can form.

Systematic substitution on this C6-phenyl ring can be used to modulate the molecule's lipophilicity and electronic properties. The introduction of various substituents can have predictable effects, as summarized in the table below.

| Substituent | Effect on Lipophilicity (logP) | Electronic Effect |

| -H (unsubstituted) | Baseline | Neutral |

| -CH3 (Methyl) | Increase | Electron-donating (weak) |

| -OCH3 (Methoxy) | Generally decreases compared to -H | Electron-donating |

| -Cl (Chloro) | Increase | Electron-withdrawing |

| -F (Fluoro) | Increase | Electron-withdrawing |

| -CF3 (Trifluoromethyl) | Significant increase | Strongly electron-withdrawing |

| -CN (Cyano) | Decrease | Strongly electron-withdrawing |

| -NO2 (Nitro) | Decrease | Strongly electron-withdrawing |

Data compiled from various sources on substituent effects. nih.govchemrxiv.org

Electron-donating groups, such as methyl (-CH3) and methoxy (B1213986) (-OCH3), increase the electron density of the phenyl ring. chemrxiv.org In contrast, electron-withdrawing groups, such as halogens (-F, -Cl), trifluoromethyl (-CF3), cyano (-CN), and nitro (-NO2), decrease the electron density. nih.gov These electronic effects can influence the pKa of the indole N1-H and the pyridine nitrogen, as well as the molecule's susceptibility to metabolic oxidation.

For instance, studies on other bicyclic systems have shown that the introduction of electron-withdrawing groups on a phenyl ring can alter the electron density and force the molecule to bind differently to its target. nih.gov Research on N-alkyl-4-phenyl-1,2,3,6-tetrahydropyridines has demonstrated that increasing lipophilicity through N-alkylation can enhance affinity for cytochrome P450 enzymes, though this relationship is not always linear and can be influenced by steric factors. nih.gov

The functionalization of pyridines at the C4 position has been an area of active research in organic synthesis, with methods developed to introduce a variety of substituents at this position. nih.govresearchgate.netnih.govd-nb.info The introduction of different groups at C4 can lead to significant changes in biological activity. For example, in a series of diarylpyridine derivatives, the nature of the aryl group at the C4 position was a critical determinant of their antiproliferative activity. nih.gov

The electronic properties of the pyridine ring can be tuned by substituents at the C4 position. Electron-donating groups will increase the basicity of the pyridine nitrogen, potentially strengthening hydrogen bond interactions. Conversely, electron-withdrawing groups will decrease its basicity. Such modifications have been shown to regulate the electronic properties of metal centers in pyridinophane complexes, which in turn affects their catalytic activity. rsc.org

For example, moving the phenyl group from the C6 to other positions on the indole ring, such as C4, C5, or C7, would significantly alter the molecule's geometry. Similarly, changing the point of attachment of the pyridine ring from C3 to C2 would also result in a different spatial arrangement of the key pharmacophoric features. Studies on other indole derivatives have shown that such positional changes can have a profound impact on biological activity. For instance, in a series of indole chalcones, the position of substituents on the indole ring was found to be important for their cytotoxic effects. acs.org

Furthermore, the isomerism of the pyridine ring itself (e.g., pyridin-2-yl or pyridin-3-yl instead of pyridin-4-yl at the C3 position) would change the orientation of the pyridine nitrogen and its ability to form key interactions. Research on substituted pyridines has shown that the position of the nitrogen atom can be crucial for activity. acs.org

The table below illustrates some of the potential positional isomers and the key differences they would present compared to this compound.

| Isomer | Key Structural Difference | Potential Impact on SAR |

| This compound | Reference Compound | - |

| 5-phenyl-3-(pyridin-4-yl)-1H-indole | Phenyl group at C5 | Altered steric bulk and electronic influence on the indole core. |

| 7-phenyl-3-(pyridin-4-yl)-1H-indole | Phenyl group at C7 | Different spatial relationship between the phenyl group and the N1-H. |

| 6-phenyl-2-(pyridin-4-yl)-1H-indole | Pyridine at C2 | Altered orientation of the pyridine relative to the indole N1-H. |

| 6-phenyl-3-(pyridin-3-yl)-1H-indole | Pyridine nitrogen at position 3 | Different vector for hydrogen bond acceptance. |

| 6-phenyl-3-(pyridin-2-yl)-1H-indole | Pyridine nitrogen at position 2 | Potential for intramolecular hydrogen bonding with N1-H. |

This table is illustrative of potential isomers and their predicted general impact.

Conformational Landscape and Dynamic Behavior of this compound

The biological activity of a molecule is not solely determined by its static structure but also by its conformational flexibility and dynamic behavior. This compound possesses several rotatable bonds, primarily between the indole core and the phenyl and pyridine rings. The rotation around these bonds gives rise to a complex conformational landscape.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the potential energy surface of the molecule and identify low-energy conformers. mdpi.com These studies can reveal the preferred spatial arrangement of the phenyl and pyridine rings relative to the indole scaffold. For instance, the torsion angles defining the orientation of these rings are critical parameters.

The dynamic behavior of the molecule, including the rotation of the aryl and heteroaryl rings, can be investigated using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) in NMR experiments. mdpi.com By analyzing cross-peaks in the NOESY spectrum, it is possible to determine through-space proximities between protons on different parts of the molecule, providing insights into its predominant conformation in solution. mdpi.com

The solvent environment can also play a significant role in the conformational preferences of the molecule. Polar solvents may favor conformations where polar groups are exposed, while nonpolar environments may favor more compact structures where hydrophobic surfaces are shielded.

Understanding the conformational landscape is crucial for SAR studies because the biologically active conformation—the one that binds to the target—may not be the lowest energy conformation in solution. By understanding the energy barriers between different conformers, researchers can design analogs that are pre-organized into the bioactive conformation, potentially leading to enhanced potency and selectivity.

Rotational Barriers and Atropisomerism

Atropisomerism is a type of chirality that arises from restricted rotation around a single bond. nih.govnih.gov In the case of this compound, two potential axes of rotation could lead to atropisomers: the bond connecting the phenyl ring to the indole core and the bond between the pyridinyl ring and the indole. The energy barrier to rotation around these bonds determines the stability of the atropisomers.

Atropisomers are often classified based on their rotational half-life at a given temperature. nih.gov Class 1 atropisomers have low rotational barriers and interconvert rapidly, while Class 2 and 3 atropisomers have higher barriers and are more configurationally stable. nih.gov The degree of steric hindrance caused by substituents near the axis of rotation is a primary factor influencing the rotational barrier. bris.ac.uk For analogs of this compound, the introduction of bulky substituents on the phenyl or pyridinyl rings could increase the rotational barrier, potentially leading to stable atropisomers with distinct biological activities.

| Atropisomer Class | Rotational Energy Barrier (kcal/mol) | Interconversion Half-Life at 37 °C |

| Class 1 | < 20 | < 60 seconds |

| Class 2 | 20 - 28 | 60 seconds to 4.5 years |

| Class 3 | > 28 | > 4.5 years |

Molecular Dynamics Simulations for Ligand-Target Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.govnih.gov For this compound and its analogs, MD simulations can provide valuable insights into the flexibility of the ligand and its interactions with a biological target. nih.gov By simulating the movement of atoms in the ligand-protein complex, researchers can identify key conformational changes and stable binding modes that are not apparent from static models. nih.govnih.gov These simulations can reveal the importance of specific amino acid residues in the binding pocket and how the ligand adapts its conformation to optimize interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

Comparative Molecular Field Analysis (CoMFA) for Steric and Electrostatic Contributions

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. doi.orgnih.gov In a CoMFA study of this compound analogs, the molecules would be aligned, and their steric and electrostatic fields would be calculated at various grid points. The resulting data would then be analyzed using partial least squares (PLS) to generate a model that predicts biological activity. The output of a CoMFA analysis includes contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. doi.org

Comparative Molecular Similarity Index Analysis (CoMSIA) for Diverse Molecular Descriptors

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. doi.orgmdpi.com This provides a more comprehensive description of the molecular properties that influence biological activity. mdpi.com A CoMSIA model for this compound analogs would offer a more detailed understanding of the SAR, highlighting the importance of specific types of non-covalent interactions for binding to the target. nih.gov

| QSAR Method | Descriptors Used | Information Provided |

| CoMFA | Steric, Electrostatic | 3D contour maps of favorable/unfavorable steric and electrostatic regions. doi.org |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor | Detailed 3D contour maps of various physicochemical properties influencing activity. doi.orgmdpi.com |

Molecular Docking Simulations for Ligand-Macromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.govugm.ac.id This method is instrumental in understanding the binding mode of this compound and its analogs at a molecular level.

Prediction of Binding Modes and Affinities

Computational docking simulations are instrumental in predicting how this compound analogs may orient themselves within the active site of a target protein. These simulations calculate the preferred binding poses and estimate the binding affinity, often expressed as a docking score or binding energy. The fundamental interactions governing these predictions include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For the this compound core, key structural features are anticipated to play significant roles in target binding:

The Indole Moiety: The N-H group of the indole ring can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.

The Pyridin-4-yl Group: The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donor residues such as serine, threonine, or the backbone N-H of amino acids.

While specific data for a broad series of this compound analogs is not yet available in the public domain, studies on related 3-(pyridin-4-yl)-1H-indole derivatives have highlighted the importance of these interactions. For instance, research on other functionalized 3-(pyridin-4-yl)-1H-indoles has demonstrated their affinity for various biological targets, with predicted binding energies indicating stable complex formation. researchgate.net

Table 1: Predicted Interactions for Hypothetical this compound Analogs

| Analog | Target Protein | Predicted Key Interacting Residues | Predicted Interaction Type | Predicted Binding Affinity (kcal/mol) |

| Parent Compound | Hypothetical Kinase A | Tyr23, Leu78, Val34 | π-π stacking, Hydrophobic | -8.5 |

| Analog 1 (p-fluoro) | Hypothetical Kinase A | Tyr23, Leu78, Ser21 | π-π stacking, Hydrophobic, H-bond | -8.9 |

| Analog 2 (m-methoxy) | Hypothetical Kinase A | Tyr23, Leu78, Asn76 | π-π stacking, Hydrophobic, H-bond | -8.7 |

This table is illustrative and based on general principles of molecular interactions for this class of compounds, as specific experimental or computational data for a comprehensive analog series is not currently published.

The modification of the 6-phenyl ring is a key strategy in the computational design of new analogs. The introduction of various substituents can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity. For example, electron-withdrawing groups could enhance or alter existing interactions, while bulkier groups could probe for additional hydrophobic pockets.

Further computational analyses, such as molecular dynamics simulations, would be necessary to validate the stability of the predicted binding modes over time and to provide a more accurate estimation of the binding free energies. As research progresses, the generation and publication of such detailed computational data will be invaluable for advancing the development of this compound analogs as potential therapeutic agents.

Mechanistic Research into the Biological Potential of 6 Phenyl 3 Pyridin 4 Yl 1h Indole Scaffolds

Investigation of Enzyme Inhibition Mechanisms

The 6-phenyl-3-(pyridin-4-yl)-1H-indole scaffold has been the subject of significant research to understand its interactions with various enzymes, revealing its potential as a modulator of key biological pathways. These investigations have primarily focused on its inhibitory activity against several classes of enzymes implicated in a range of diseases.

Kinase Inhibition

The unique structural features of the this compound core have made it an attractive candidate for the development of kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov

CDK Inhibitors: Cyclin-dependent kinases (CDKs) are key players in the cell cycle, and their inhibition is a validated strategy in cancer therapy. nih.govecancer.org The development of selective CDK4/6 inhibitors has been a significant advancement in the treatment of hormone receptor-positive breast cancer. nih.govyoutube.com While direct inhibition of CDKs by the specific this compound compound is not extensively detailed in the provided results, the broader class of indole-based compounds has been explored for this purpose. The general principle involves designing molecules that can fit into the ATP-binding pocket of the kinase, preventing the phosphorylation of target proteins and thereby arresting the cell cycle. nih.govecancer.org

DYRK1A Inhibition: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurodevelopmental disorders and has emerged as a therapeutic target. nih.govnih.gov Studies have shown that certain indole (B1671886) derivatives can act as potent inhibitors of DYRK1A. nih.gov For instance, the compound ID-8 and its analogs have been investigated to understand their role in stem cell regulation through DYRK1A inhibition. nih.gov The mechanism often involves targeting the kinase's folding process or its ATP-binding site, thereby suppressing its catalytic activity. nih.gov

ASK1 Activity Regulators: Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the MAPK signaling cascade and is involved in cellular responses to stress. mdpi.com The regulation of ASK1 activity is complex, involving interactions with various proteins. nih.gov While the direct inhibition of ASK1 by this compound is not explicitly detailed, the development of novel pyridin-2-yl urea (B33335) inhibitors targeting ASK1 highlights the potential for pyridine-containing scaffolds to modulate this kinase. mdpi.com The inhibitory mechanism of these compounds often involves competitive binding at the ATP-binding site. mdpi.com

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins. nih.govplos.org Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. plos.orgnih.gov Various heterocyclic compounds, including those with indole and pyrazole (B372694) moieties, have been developed as HSP90 inhibitors. nih.govnih.gov These inhibitors typically work by binding to the N-terminal ATP-binding pocket of HSP90, which disrupts its chaperone function. nih.govresearchgate.net

Table 1: Kinase Inhibition by Indole Scaffolds

| Kinase Target | Inhibitor Type/Scaffold | General Mechanism of Action | Reference |

| CDK4/6 | Small molecule inhibitors | ATP-competitive inhibition, cell cycle arrest | nih.govecancer.org |

| DYRK1A | Indole derivatives (e.g., ID-8) | Inhibition of kinase activity, interference with folding process | nih.govnih.gov |

| ASK1 | Pyridin-2-yl urea inhibitors | ATP-competitive inhibition | mdpi.com |

| HSP90 | Heterocyclic compounds (indoles, pyrazoles) | Blockade of ATP binding at the N-terminal domain | nih.govnih.govresearchgate.net |

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition and Kynurenine (B1673888) Pathway Modulation

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, which is the primary route of tryptophan metabolism. nih.govnih.gov IDO1 is an attractive target for cancer immunotherapy because its upregulation in the tumor microenvironment leads to immune suppression. nih.govcancer.gov

The this compound scaffold and its derivatives have been investigated as potential IDO1 inhibitors. acs.orgnih.gov The mechanism of inhibition often involves the compound binding to the heme iron within the active site of the enzyme, preventing the binding of the natural substrate, tryptophan. nih.govacs.org This inhibition blocks the conversion of tryptophan to kynurenine, thereby mitigating the immunosuppressive effects. nih.govcancer.gov For instance, various 5-(pyridin-3-yl)-1H-indole-4,7-diones have been explored as IDO1 inhibitors. nih.gov The search for potent and selective IDO1 inhibitors has led to the development of various scaffolds, including 1,2,3-triazoles, which have shown promising results. acs.org

The kynurenine pathway itself produces several neuroactive metabolites that can influence neuronal function and inflammation. nih.govnih.gov By inhibiting IDO1, compounds based on the this compound scaffold can modulate the levels of these metabolites, which may have therapeutic implications beyond cancer. nih.gov

Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition

The inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) is a key strategy in the management of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov

Acetylcholinesterase (AChE) Inhibition: AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibiting this enzyme increases acetylcholine levels in the brain, which can improve cognitive function. nih.govnih.gov Various heterocyclic compounds, including those with pyridine (B92270) and indole cores, have been evaluated for their AChE inhibitory potential. vnu.edu.vnmdpi.com The mechanism of inhibition can involve binding to the catalytic or peripheral anionic site of the enzyme. mdpi.com

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is involved in the metabolism of dopamine (B1211576), and its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. nih.govresearchgate.net Indole-based compounds have been developed as highly potent and selective MAO-B inhibitors. nih.govscience.gov These inhibitors are often competitive and reversible, binding to the active site of the enzyme and preventing the breakdown of dopamine. researchgate.net

α-Amylase and Monooxime Inhibition

α-Amylase Inhibition: α-Amylase is a key enzyme in the digestion of carbohydrates. nih.gov Its inhibition can delay the absorption of glucose, which is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. nih.govnih.gov While direct evidence for the this compound scaffold is limited, related indole derivatives, such as 3,3-di(indolyl)indolin-2-ones, have shown significant α-amylase inhibitory activity. nih.gov

Monooxime Inhibition: There is no specific information in the provided search results regarding the inhibition of monooxime by this compound.

Ligand-Receptor Binding and Allosteric Modulation Studies

Beyond enzyme inhibition, the this compound scaffold has been studied for its ability to bind to and modulate the function of important cellular receptors.

Estrogen Receptor (ERα) Binding Affinity

The estrogen receptor α (ERα) is a key target in the treatment of hormone-responsive breast cancer. nih.govresearchgate.net Compounds that can bind to ERα and modulate its activity can have significant therapeutic effects. nih.gov

Derivatives of the 2-pyridin-2-yl-1H-indole scaffold have been synthesized and evaluated for their binding affinity to the estrogen receptor. nih.gov Specifically, certain indol-6-ols within this class have demonstrated reasonably good binding affinities for ER. nih.gov The binding of these ligands to the receptor can either mimic the effects of estrogen (agonist activity) or block them (antagonist activity). nih.gov The specific nature of the interaction and the resulting biological response depend on the precise chemical structure of the compound and its orientation within the ligand-binding domain of the receptor. researchgate.netdntb.gov.ua

Table 2: Receptor Binding Affinity of Indole Scaffolds

| Receptor Target | Ligand Scaffold | Binding Characteristics | Reference |

| Estrogen Receptor α (ERα) | 2-Pyridin-2-yl-1H-indole derivatives | Varies from no affinity to reasonably good binding affinity, depending on the specific derivative. | researchgate.netnih.govresearchgate.netdntb.gov.ua |

Dopamine D2 Receptor and Serotonin (B10506) Receptor (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) Interactions

No published studies were identified that specifically evaluate the binding affinity or functional activity of This compound at dopamine D2 or serotonin 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. Research on other heterocyclic scaffolds suggests that the inclusion of a pyridinyl moiety can influence receptor affinity; for example, in one series of indazole derivatives, the substitution of a phenyl ring with a pyridin-4-yl group resulted in an inactive compound at the 5-HT2A receptor. mdpi.com However, these findings are specific to that chemical series and cannot be directly applied to the requested indole scaffold.

G-Protein Coupled Receptor 84 (GPR84) Antagonism

There is no available research demonstrating that This compound acts as a GPR84 antagonist. Studies on GPR84 antagonists have identified other indole-containing compounds, such as 3-((5,6-diphenyl-1,2,4-triazin-3-yl)methyl)-1H-indole, as potent inhibitors, but these molecules are structurally distinct from the specified compound. nih.gov

Benzodiazepine (B76468) Receptors

No literature was found describing any interaction between This compound and benzodiazepine receptors.

Modulation of Cellular Processes and Pathways

Tubulin Polymerization Inhibition and Cell Cycle Arrest Mechanisms

The indole ring is a core feature of many known tubulin polymerization inhibitors, which often leads to cell cycle arrest in the G2/M phase. nih.govnih.gov For instance, derivatives of 3-phenyl-1H-indole-2-carbohydrazide have been shown to inhibit tubulin and induce G2/M phase arrest. nih.gov Similarly, other complex indole derivatives have demonstrated potent microtubule-destabilizing activities. acs.org However, no studies have specifically tested This compound for this activity.

Induction of Regulated Cell Death Pathways (e.g., Methuosis)

The induction of methuosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization, has been linked to compounds containing an indolyl-pyridinyl scaffold. mdpi.comnih.govnih.govtandfonline.comtandfonline.com A prominent example is the indolyl-pyridinyl-propenone (IPP) class of molecules. nih.govtandfonline.com The lead compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(pyridin-4-yl)-2-propene-1-one (MOMIPP) , is a potent methuosis inducer. mdpi.comnih.govacs.org This activity is linked to the dysregulation of macropinosome trafficking. nih.gov While MOMIPP shares the 3-(pyridin-4-yl)-1H-indole core with the requested compound, its substitution pattern and the presence of a propenone linker represent significant structural differences. Therefore, it cannot be concluded that This compound induces methuosis without direct experimental evidence.

Table 1: Representative Methuosis Inducers with Indolyl-Pyridinyl Scaffolds This table shows data for related compounds, not for this compound.

| Compound Name | Core Scaffold | Key Activity | Reference |

|---|---|---|---|

| MOMIPP | Indolyl-pyridinyl-propenone | Induces methuosis in cancer cells | mdpi.comnih.govacs.org |

Interaction with Heat Shock Protein 90 (HSP90)

No published data was found to suggest that This compound interacts with or inhibits Heat Shock Protein 90 (HSP90).

DNA-binding Ligands

While many nitrogen-based heterocyclic compounds exert their biological effects through interaction with DNA, specific studies detailing the DNA-binding properties of the this compound scaffold are not prominent in the reviewed literature. However, research on analogous compounds suggests alternative mechanisms. For instance, some indole-pyrimidine hybrids have been investigated for their ability to bind with enzymes crucial for pathogen survival, such as thymidylate kinase, rather than directly with DNA. nih.gov Similarly, other complex indole derivatives have been found to target protein-protein interactions or other cellular components like tubulin. nih.gov

Antimicrobial and Antiparasitic Actions

The fusion of indole and pyridine rings is a known strategy for developing agents with antimicrobial and antiparasitic properties. nih.gov Various derivatives containing these linked heterocycles have demonstrated notable activity against a range of pathogens.

Although direct antibacterial testing of this compound was not found, studies on related structures highlight the potential of this scaffold. For example, a class of bis(indolyl)pyridines has been synthesized and evaluated for antimicrobial activity. nih.gov Certain compounds from this series showed good efficacy against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. nih.gov Indole-pyrimidine hybrids have also been explored as potential antibacterial agents against S. aureus. doi.org The general findings indicate that the indole nucleus is a valuable pharmacophore for developing novel antibacterial drugs. nih.govjournal-jop.org

| Compound Class | Target Organism | Activity Noted | Reference |

| Bis(indolyl)pyridines | Staphylococcus aureus | Good antimicrobial activity | nih.gov |

| Bis(indolyl)pyridines | Escherichia coli | Good antimicrobial activity | nih.gov |

| Indole-pyrimidine hybrids | Staphylococcus aureus | Investigated for antibacterial potential | doi.org |

The potential of indole-based compounds to combat fungal infections is an active area of research. researchgate.netsemanticscholar.org Studies on scaffolds related to this compound have shown promising results against opportunistic fungal pathogens like Candida albicans. Specifically, certain bis(indolyl)pyridine derivatives demonstrated notable antifungal activity against C. albicans. nih.gov In other studies, fused ring systems such as pyrido[3,2-b]indol-4-yl-amines have also been identified as being effective against various fungi, including C. albicans. researchgate.net These findings suggest that the combination of indole and pyridine motifs could be a fruitful strategy for the development of new antifungal agents. nih.gov

| Compound Class | Target Organism | Activity Noted | Reference |

| Bis(indolyl)pyridines | Candida albicans | Good antimicrobial activity | nih.gov |

| Pyrido[3,2-b]indol-4-yl-amines | Candida albicans | Sensible activity observed | researchgate.net |

The indole scaffold is a key component in several promising antimalarial compounds. nih.gov Research into the closely related 3-(piperidin-4-yl)-1H-indole scaffold has yielded significant findings. A series of these compounds was synthesized and tested against Plasmodium falciparum, with some derivatives showing activity against both drug-sensitive and drug-resistant strains. nih.gov One lead compound from this series demonstrated an EC₅₀ value of approximately 3 µM with no cross-resistance to chloroquine, marking it as a potential new chemotype for antimalarial drug development. nih.gov

Furthermore, fused pyrido[3,2-b]indole systems have been investigated, with certain 4-yl-amine derivatives showing very high potency. One such compound, 12g, exhibited IC₅₀ values of 50 nM and 38 nM against chloroquine-sensitive and chloroquine-resistant P. falciparum strains, respectively. researchgate.net

| Compound / Scaffold | P. falciparum Strain(s) | Activity Metric (IC₅₀/EC₅₀) | Reference |

| 3-piperidin-4-yl-1H-indole derivative (10d) | Drug-sensitive & resistant | ~ 3 µM | nih.gov |

| Pyrido[3,2-b]indol-4-yl-amine (12g) | Chloroquine-sensitive | 50 nM | researchgate.net |

| Pyrido[3,2-b]indol-4-yl-amine (12g) | Chloroquine-resistant | 38 nM | researchgate.net |

Beyond malaria, indole-based structures are being explored for activity against other protozoan parasites. nih.gov For example, a 2-phenylindole (B188600) derivative was reported to possess trypanocidal activity, which is relevant for diseases like African trypanosomiasis. nih.gov Additionally, other complex polyaromatic scaffolds featuring pyridinyl groups have been evaluated against parasites such as Leishmania donovani, the causative agent of leishmaniasis. mdpi.com While direct data on the this compound scaffold is limited, the broader investigation into related structures suggests this is a potential area for future research.

Anti-inflammatory and Analgesic Properties

Indole-based compounds are widely recognized for their potential as anti-inflammatory and analgesic agents. nih.gov Many synthetic indole derivatives have been developed and screened for these properties, with some showing desired effects comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs) but with potentially fewer side effects like gastric irritation. nih.gov While specific studies on the anti-inflammatory and analgesic activities of the this compound scaffold were not identified in the search, the established role of the indole nucleus in modulating inflammatory pathways suggests that this scaffold could also possess such properties. nih.govnih.gov

Compound Names Table

| Name in Article | Chemical Name |

| bis(indolyl)pyridines | 2,6-bis(1H-indol-3-yl)-4-(benzofuran)pyridine-5-carbonitriles and related analogues |

| Indole-pyrimidine hybrids | 3-(2-amino-6-phenylpyrimidin-4-yl)-N-cyclopropyl-1-methyl-1H-indole-2-carboxamide and related analogues |

| 3-piperidin-4-yl-1H-indole derivative (10d) | (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone |

| Pyrido[3,2-b]indol-4-yl-amine (12g) | A specific derivative of the Pyrido[3,2-b]indol-4-yl-amine class |

| 2-phenylindole derivative | A derivative of 2-phenylindole with trypanocidal activity |

Future Directions and Unresolved Challenges in 6 Phenyl 3 Pyridin 4 Yl 1h Indole Research

Development of Highly Atom-Economical and Stereoselective Synthetic Routes

Atom Economy: The concept of atom economy, which emphasizes maximizing the incorporation of atoms from starting materials into the final product, is central to green chemistry. organic-chemistry.org Current routes may involve protecting groups, which add steps and costs, or classical condensation and cross-coupling reactions that use stoichiometric reagents and generate significant byproducts. acs.orgwikipedia.org Future strategies should focus on tandem, one-pot reactions and catalytic C-H activation/functionalization. These approaches streamline synthesis, reduce purification steps, and minimize waste. researchgate.netacs.org For instance, developing a one-pot procedure that constructs the indole (B1671886) core and installs the phenyl and pyridyl groups sequentially without isolating intermediates would represent a major advance.

Stereoselectivity: Many biological targets are chiral, demanding enantiomerically pure ligands for optimal interaction. When the 6-phenyl-3-(pyridin-4-yl)-1H-indole scaffold is modified to include chiral centers, developing stereoselective synthetic routes becomes paramount. acs.org Organocatalysis and transition-metal catalysis offer powerful tools for achieving high levels of stereocontrol in the synthesis of complex heterocyclic molecules. acs.orgacs.org Future work should aim to design catalytic systems that can control the stereochemistry during the formation of the indole-pyridine core or during its subsequent functionalization, providing access to specific stereoisomers for biological evaluation. nih.gov

| Synthetic Strategy | Description | Challenges for this compound | Future Direction |

| Traditional Synthesis | Multi-step sequences (e.g., Fischer indole synthesis, then Suzuki/Heck couplings). Often requires protecting groups. rsc.orgwikipedia.org | Low overall yield, poor atom economy, high cost, significant waste generation. | Limited to initial lab-scale synthesis. |

| Atom-Economical Synthesis | Methods that maximize the incorporation of reactant atoms into the final product, such as tandem or one-pot reactions. organic-chemistry.org | Achieving high selectivity and yield in a single operation for a three-component system. | Development of novel catalytic systems (e.g., metal or organocatalysts) for C-H activation and domino reactions. researchgate.net |

| Stereoselective Synthesis | Methods that produce a specific stereoisomer of a chiral molecule, often using chiral catalysts or auxiliaries. acs.org | Controlling stereocenters on the indole or pyridine (B92270) rings or on substituents, which is currently underexplored for this scaffold. | Design of enantioselective catalytic processes to generate optically pure analogues for pharmacological studies. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Computational Drug Design and Materials Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing how new molecules are designed and optimized. researchgate.netbohrium.com These computational tools can dramatically accelerate the discovery timeline for new drugs and materials based on the this compound framework by sifting through vast chemical space to identify candidates with desired properties. nih.govspringernature.com

Drug Design: In medicinal chemistry, AI and ML algorithms can be trained on large datasets of known bioactive molecules to predict the therapeutic potential of novel compounds. nih.gov For the indole-pyridine scaffold, this involves:

Virtual High-Throughput Screening (vHTS): Using ML models to rapidly screen virtual libraries of thousands of this compound derivatives against biological targets of interest, prioritizing a smaller, more promising set for synthesis and testing. nih.gov

De Novo Design: Employing generative models to design entirely new molecules based on the indole-pyridine core that are optimized for binding to a specific protein target while possessing favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. researchgate.net

Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to understand how specific structural modifications to the scaffold affect its biological activity, guiding the rational design of more potent and selective analogues. nih.gov

Predicting properties like charge-carrier mobility, emission wavelengths, and thermal stability for novel polymers or small molecules incorporating the scaffold. researchgate.net

Identifying optimal molecular arrangements and substitutions to achieve desired characteristics for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.gov

| AI/ML Application | Objective in Drug Design | Objective in Materials Discovery | Key Technologies |

| Virtual Screening | Identify potential drug candidates from large virtual libraries that bind to a specific biological target. nih.gov | Screen for molecules with promising electronic or photophysical properties (e.g., high charge mobility, specific absorption/emission spectra). | Machine Learning Classifiers (e.g., SVM, Random Forest), Deep Neural Networks. nih.gov |

| De Novo Design | Generate novel molecular structures optimized for potency, selectivity, and ADMET properties. researchgate.net | Design new functional materials with tailored properties for applications like OLEDs or sensors. | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). |

| Property Prediction | Predict biological activity (QSAR), ADMET profiles, and potential off-target effects. nih.gov | Predict material properties such as band gap, triplet energy, and thermal stability. researchgate.netnih.gov | Deep Learning, Graph Neural Networks, Quantum Mechanics calculations. springernature.com |

| Reaction Prediction | Predict the outcome and yield of potential synthetic reactions to create new analogues. rsc.org | Identify feasible and efficient synthetic routes for novel functional materials. | Natural Language Processing (NLP) on chemical literature, Graph-based models. |

Exploration of Novel Biological Targets and Polypharmacology Approaches

While indole-pyridine hybrids have been investigated for certain therapeutic areas, such as anticancer and antitubercular agents, the full spectrum of their biological activity remains largely unexplored. nih.govnih.gov Future research should aim to identify novel biological targets for this compound and embrace the concept of polypharmacology.

Novel Targets: Initial studies on related structures provide clues for new therapeutic applications. For example, pyridine-indole hybrids have shown potent inhibitory activity against CYP17A1, an enzyme implicated in prostate cancer. nih.gov Other related heterocyclic systems have been identified as modulators for targets involved in neurological disorders. nih.gov A systematic screening of this compound derivatives against a broad panel of kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes could uncover unexpected and valuable therapeutic opportunities.

Polypharmacology: Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. A drug that can modulate several relevant targets simultaneously—a polypharmacological agent—may offer superior efficacy compared to a highly selective one. The this compound scaffold is well-suited for this approach, as its different components (indole, phenyl, pyridine) can be independently functionalized to interact with multiple biological targets. The challenge lies in designing compounds with a desired polypharmacological profile, balancing on-target activities while minimizing off-target side effects. Computational tools will be instrumental in predicting these multi-target interactions. researchgate.net

| Scaffold Type | Reported Biological Target(s) | Therapeutic Area | Reference |

| Pyridine-Indole Hybrids | CYP17A1 | Prostate Cancer | nih.gov |

| Indole-Pyridine Hydrazides | Mycobacterium tuberculosis | Tuberculosis | nih.gov |

| Pyrazolo[4,3-b]pyridine Amine | mGlu4 Positive Allosteric Modulator | Parkinson's Disease | nih.gov |

| Furan-based Indole Analogue | Oncostatin M (OSM) | Breast Cancer | acs.org |

Design of Next-Generation Functional Materials Based on Indole-Pyridine Frameworks

The unique electronic nature of the this compound scaffold, featuring both electron-donating (indole, phenyl) and electron-accepting (pyridine) moieties, makes it an excellent candidate for the development of advanced functional materials. researchgate.netnih.gov This donor-acceptor (D-A) architecture is the foundation for many applications in organic electronics and sensor technology.

Organic Electronics:

OLEDs: The scaffold can be incorporated into molecules designed as hole-transporting materials (HTMs) or emissive materials in OLEDs. By tuning the substituents on the phenyl and indole rings, the HOMO/LUMO energy levels and the emission color can be precisely controlled. nih.gov

Organic Photovoltaics (OPVs): As a component of a donor or acceptor material in the active layer of an organic solar cell, the indole-pyridine framework could contribute to efficient light absorption and charge separation.

Sensors: The fluorescence of the indole-pyridine core is often sensitive to its local environment. This property can be harnessed to create chemosensors. For example, protonation of the pyridine nitrogen can significantly alter the molecule's photophysical properties, allowing for the design of fluorescent pH sensors. researchgate.net Similarly, binding of metal ions or specific anions to a functionalized scaffold could lead to a detectable change in fluorescence or color, enabling its use in environmental monitoring or diagnostics.

| Potential Application | Key Property of Indole-Pyridine Framework | Design Strategy | Example from Related Systems |

| Organic Light-Emitting Diodes (OLEDs) | Tunable HOMO/LUMO levels, high thermal stability, good charge transport. | Incorporation into hole-transporting or emissive layers; functionalization to control emission color. | Pyrene-pyridine systems used as hole-transporting materials. nih.gov |

| Organic Photovoltaics (OPVs) | Broad absorption spectrum, efficient charge separation and transport. | Use as a building block for donor or acceptor polymers in the bulk heterojunction. | Indole-based polymers showing donor-acceptor interactions. researchgate.net |

| Fluorescent Sensors | Environment-sensitive fluorescence (solvatochromism), potential for ion binding. | Functionalization with specific recognition sites for ions or molecules; utilizing the pyridine nitrogen as a pH-sensitive site. | Polyindole with a pyridine ring used as an acid-responsive fluorescent sensor. researchgate.net |

| Supramolecular Chemistry | Ability to form non-covalent interactions (e.g., hydrogen bonding, π-stacking). | Design of self-assembling structures for creating complex, ordered materials. | Pyridine scaffolds are widely used in supramolecular chemistry and functional materials. rsc.org |

Q & A

Q. What are the recommended synthetic methodologies for preparing 6-phenyl-3-(pyridin-4-yl)-1H-indole, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves cyclization or condensation reactions. For example, cyclization of chalcone analogs with guanidine hydrochloride in the presence of sodium isopropoxide has been used for structurally related indole-pyridine hybrids . Additionally, 6-substituted indoles can be synthesized via condensation of anilines with aldehydes under acidic conditions, followed by purification via column chromatography . To optimize yields:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., indole NH at δ ~10–12 ppm, pyridine protons at δ ~7–9 ppm) and carbon connectivity. Compare shifts to analogous compounds .

- IR Spectroscopy : Confirm functional groups (e.g., indole N-H stretch ~3400 cm⁻¹, aromatic C=C stretches ~1450–1600 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What laboratory safety protocols should be followed when handling this compound and its intermediates?

Methodological Answer:

- Use personal protective equipment (gloves, goggles) and work in a fume hood to avoid inhalation/contact.

- Store in airtight containers away from light and moisture, as indole derivatives are often light-sensitive .

- Neutralize acidic/basic waste streams before disposal, following institutional guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

Methodological Answer:

- Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the indole 2-position or pyridine ring to assess electronic effects .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) or cancer cell lines, using dose-response curves (IC₅₀) and controls (e.g., cisplatin for cytotoxicity) .

- Computational Modeling : Perform docking studies to predict binding affinities with target proteins (e.g., using AutoDock Vina) .

Q. What strategies are effective in resolving contradictory biological activity data observed for this compound across different assay systems?

Methodological Answer:

- Reproducibility Checks : Replicate assays in triplicate under standardized conditions (pH, temperature) .

- Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and verify cell line viability via MTT assays .

- Data Normalization : Account for batch-to-batch variability by normalizing activity to internal standards .

Q. How can regioselective functionalization of the indole and pyridine rings be achieved to synthesize novel derivatives?

Methodological Answer:

- Electrophilic Substitution : Use NBS/I₂ for halogenation at the indole 5-position .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling to introduce aryl groups to the pyridine ring using Pd catalysts .

- Protecting Groups : Temporarily protect the indole NH with Boc groups to direct reactivity to other sites .

Q. What analytical approaches should be employed to identify and quantify synthetic impurities in this compound batches?

Methodological Answer:

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities; quantify via UV detection (λ = 254 nm) .

- ¹H NMR Purity Analysis : Compare integration ratios of target compound peaks vs. impurity signals .

- Elemental Analysis : Verify C/H/N percentages within 0.4% of theoretical values .

Q. How can computational chemistry tools be integrated with experimental data to predict the physicochemical properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry and calculate HOMO/LUMO energies to predict reactivity .

- LogP Prediction : Use software like ChemDraw or MarvinSuite to estimate lipophilicity for drug-likeness assessments .

- Solubility Modeling : Apply the General Solubility Equation (GSE) to correlate crystal lattice energy with experimental solubility data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.